molecular formula C13H14Cl2N4O2S2 B2724103 2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2097897-47-5

2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide

Cat. No.: B2724103
CAS No.: 2097897-47-5
M. Wt: 393.3
InChI Key: JXVSOIIJXWJJMD-UHFFFAOYSA-N
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Description

. This compound features a benzene ring substituted with two chlorine atoms, a sulfonamide group, and a piperidine ring linked to a 1,2,5-thiadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative and the subsequent introduction of the 1,2,5-thiadiazole group. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise temperature control, and the use of catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its potential bioactivity could make it a candidate for drug development.

Medicine

The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Further research is needed to fully understand its therapeutic potential.

Industry

In industry, this compound could be used in the production of agrochemicals, dyes, or other chemical products. Its unique structure may offer advantages in specific applications.

Mechanism of Action

The exact mechanism by which 2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-1,2,5-thiadiazole: : This compound is structurally similar but lacks the piperidine and sulfonamide groups.

  • 2,6-Dichlorobenzene-1-sulfonamide: : This compound has a similar benzene-sulfonamide structure but lacks the piperidine and thiadiazole moieties.

Uniqueness

The presence of both the piperidine and thiadiazole groups in 2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O2S2/c14-10-2-1-3-11(15)13(10)23(20,21)18-9-4-6-19(7-5-9)12-8-16-22-17-12/h1-3,8-9,18H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVSOIIJXWJJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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